

# Comprehensive Technical Guide: KX2-361 as a Dual Src/Tubulin Polymerization Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Kx2-361

CAS No.: 897016-26-1

Cat. No.: S548108

[Get Quote](#)

## Executive Summary

**KX2-361** (also known as **KX-02**) represents a novel class of **dual-mechanism small molecule inhibitors** targeting both **Src kinase signaling** and **tubulin polymerization**. This first-in-class therapeutic agent demonstrates **exceptional brain penetration** capability, making it particularly valuable for neuro-oncology applications, especially against **glioblastoma multiforme (GBM)**. With its **unique dual mechanism** targeting two critical pathways in cancer cell proliferation and survival simultaneously, **KX2-361** has shown **promising preclinical efficacy** in animal models, inducing **long-term complete tumor remission** in 30-60% of treated subjects in murine glioblastoma models. The compound has advanced to **Phase 1 clinical trials** and received **Orphan Drug designation** for glioma treatment, highlighting its potential to address significant unmet needs in oncology therapeutics, particularly for malignancies with limited treatment options [1] [2] [3].

## Compound Profile and Chemical Characteristics

**KX2-361** belongs to a novel family of **synthetic organic compounds** specifically engineered to simultaneously target two critical pathways in cancer cell proliferation and survival. The molecular structure incorporates key functional groups that enable its unique binding properties to both Src kinase and tubulin.

- **Chemical Designation:** N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide besylate

- **Molecular Formula:**  $C_{24}H_{24}FN_3O_2 \cdot C_6H_6O_3S$
- **Molecular Weight:** 563.64 g/mol
- **CAS Registry No.:** 897016-26-1 (free base); 1571072-87-1 (besylate salt)
- **Chemical Structure:** Features a **4-arylamino-phenyl-N-benzylacetamide pharmacophore** with strategic substitutions that enable dual mechanism action
- **Physicochemical Properties:**
  - Hydrogen bond acceptors: 5
  - Hydrogen bond donors: 1
  - Rotatable bonds: 7
  - Topological polar surface area: 54.46 Å<sup>2</sup>
  - XLogP: 3.82
  - Lipinski's Rule of Five: 0 violations

The compound's **besylate salt formulation** enhances its solubility and bioavailability profiles, making it suitable for oral administration. Unlike conventional kinase inhibitors that target the conserved ATP-binding pocket, **KX2-361** binds to the **peptide substrate site** of Src kinase, providing greater potential for selectivity and reduced off-target effects [4] [5] [6].

## Mechanism of Action

### Dual Inhibition Strategy

**KX2-361** employs a **novel dual targeting approach** that simultaneously disrupts two critical cellular processes in cancer cells, providing enhanced efficacy and potentially overcoming resistance mechanisms common to single-target agents. The diagram below illustrates the core mechanistic pathways:

*KX2-361's dual mechanism disrupts cancer cell division through parallel pathways.*

### Src Kinase Inhibition

**Src tyrosine kinases** are crucial regulators of multiple oncogenic processes, including **cell proliferation, survival, angiogenesis, migration, and metastasis**. **KX2-361** inhibits Src through a **non-competitive mechanism** with respect to ATP, binding instead to the **peptide substrate site** of the kinase. This unique binding modality offers several advantages:

- **Enhanced selectivity** compared to ATP-competitive inhibitors due to greater diversity in substrate sequences across kinases
- **Reduced off-target effects** by avoiding the highly conserved ATP-binding pocket
- **Effective disruption** of Src-mediated signaling cascades that drive tumor progression
- **Potent inhibition** of Src autophosphorylation at nanomolar concentrations

In GL261 murine glioblastoma cells, **KX2-361 significantly reduces** autophosphorylation of Src at concentrations ranging from 0-200 nM within 24-72 hours of treatment, demonstrating potent pathway suppression [2] [5] [6].

## Tubulin Polymerization Inhibition

The **microtubule network** is essential for numerous cellular processes including **intracellular transport, cell motility, and chromosome segregation** during mitosis. **KX2-361** directly binds to the **colchicine-binding site** of  $\beta$ -tubulin, disrupting microtubule dynamics through several mechanisms:

- **Direct interference** with tubulin polymerization into microtubules
- **Destabilization** of existing microtubule structures
- **Disruption** of mitotic spindle formation during cell division
- **Induction** of G2/M phase cell cycle arrest

At concentrations of 5  $\mu$ M, **KX2-361** effectively **inhibits the in vitro assembly** of tubulin polymers, leading to collapse of the cellular microtubule network. This disruption ultimately triggers **mitotic catastrophe** and apoptotic cell death in rapidly dividing cancer cells [1] [7].

## Combined Therapeutic Effects

The **concurrent inhibition** of both Src kinase and tubulin polymerization creates a **synergistic antitumor effect** that enhances therapeutic efficacy:

- **Cell cycle arrest** at G2/M phase through dual mechanisms
- **Disruption** of critical signaling pathways necessary for cancer cell survival and proliferation
- **Impaired** cellular migration and metastatic potential
- **Induction** of apoptosis across multiple cancer cell types
- **Potential bypass** of resistance mechanisms that might emerge against single-target agents

This multi-faceted approach positions **KX2-361** as a promising therapeutic candidate, particularly for aggressive malignancies like glioblastoma that often develop resistance to conventional therapies [1] [2].

## Preclinical Efficacy Data

### In Vitro Activity

Table 1: In vitro efficacy of **KX2-361** across various cancer cell lines

| Cell Line               | Cancer Type                        | Assay                   | Effect                     | Concentration                   | Reference |
|-------------------------|------------------------------------|-------------------------|----------------------------|---------------------------------|-----------|
| GL261                   | Murine glioblastoma                | Src autophosphorylation | Reduction in p-Src         | 0-200 nM, 24-72h                | [2]       |
| U87                     | Human glioblastoma                 | Cell cycle analysis     | G2/M phase arrest          | 270 nM                          | [7]       |
| U87, GL261, T98G        | Human/Murine glioblastoma          | Apoptosis assay         | Induction of apoptosis     | 0-800 nM                        | [7]       |
| T98G                    | Human glioblastoma (TMZ-resistant) | Cell viability          | Potent inhibitory activity | Low nanomolar range             | [3]       |
| Multiple leukemia lines | Human leukemia                     | Cell viability          | Growth inhibition          | IC <sub>50</sub> : 0.96-4.23 μM | [6]       |

**KX2-361** demonstrates **broad-spectrum activity** against various cancer cell lines, including those resistant to standard therapies like **temozolomide (TMZ)**. The compound induces **dose-dependent apoptosis** across multiple glioma cell lines, with notable efficacy against TMZ-resistant T98G cells, suggesting potential for treating refractory malignancies [2] [3] [7].

## In Vivo Efficacy

Table 2: In vivo efficacy of **KX2-361** in animal models

| Model System                                  | Administration | Dose          | Efficacy Outcomes                                                                  | Immune Correlation                               |
|-----------------------------------------------|----------------|---------------|------------------------------------------------------------------------------------|--------------------------------------------------|
| Orthotopic GL261 glioblastoma in C57BL/6 mice | Oral           | 20 mg/kg      | Significant delay in tumor progression; Long-term survival in 30-60% of animals    | Dependent on adaptive immune system              |
| Brain tumor mouse model                       | Oral           | Not specified | Consistent clearance of brain tumors after 4 weeks; Significant necrosis induction | Immune response generation to glioblastoma cells |
| HT29 xenograft mice                           | Oral           | Not specified | Tissue to plasma ratio: 1.52                                                       | Not specified                                    |

The in vivo studies demonstrate that **KX2-361** achieves **significant therapeutic efficacy** in orthotopic glioblastoma models, with remarkably **consistent tumor clearance** observed after four weeks of treatment in 30-60% of animals. Importantly, the **long-term survival** benefits appear to be **dependent on an intact adaptive immune system**, indicating that **KX2-361** works in concert with the host's immune defenses to control tumor growth and achieve durable responses [2] [3].

## Pharmacological Properties

### Pharmacokinetic Profile

Table 3: Pharmacokinetic properties of **KX2-361**

| Parameter                 | Value                            | Notes                                     |
|---------------------------|----------------------------------|-------------------------------------------|
| Route of Administration   | Oral                             | Suitable for chronic dosing               |
| Bioavailability           | Good                             | Based on murine studies                   |
| Brain Penetration         | ~75%                             | Brain to plasma ratio                     |
| Brain Cmax                | 4025±319 ng/g                    | 15 min post-dosing (20 mg/kg in mice)     |
| Brain AUC <sub>last</sub> | 5044±355 h·ng/g                  | Significant CNS exposure                  |
| Protein Binding           | 88%                              | Concentration-independent (0.01-10 µg/mL) |
| Metabolism                | CYP3A4 (primary), CYP2C8 (minor) | Generates inactive metabolites            |
| Half-life                 | ~4 hours                         | Based on preclinical data                 |

The **favorable pharmacokinetic profile** of **KX2-361**, particularly its **exceptional blood-brain barrier penetration**, makes it uniquely suited for treating CNS malignancies. With approximately **75% penetration into brain tissue** from plasma and a brain Cmax exceeding 4000 ng/g within 15 minutes of oral administration, **KX2-361** achieves **therapeutically relevant concentrations** in the brain, overcoming a major limitation of many conventional chemotherapeutic agents [2] [3] [4].

## Clinical Development Status

**KX2-361** has advanced to **Phase 1 clinical trials** for the evaluation of safety, tolerability, and preliminary efficacy. The clinical development program includes:

- **First Patient Dosed:** December 2014 at Roswell Park Cancer Institute
- **Trial Sites:** Roswell Park Cancer Institute, Cleveland Clinic, plus a third unidentified site
- **Study Objectives:** Determine maximum tolerated dose in subjects with primary malignancies and brain metastases
- **Expansion Cohort:** Further evaluation of activity in glioma patients

- **Orphan Drug Designation:** Granted for the treatment of gliomas, providing 7 years of market exclusivity upon approval and development incentives

The company Kinex Pharmaceuticals has licensed the rights for the Greater China territory to XiangXue Pharmaceuticals, which is pursuing additional preclinical studies required for an IND filing with the Chinese FDA [3] [4].

## Experimental Protocols

### In Vitro Tubulin Polymerization Assay

**Purpose:** To evaluate the direct effect of **KX2-361** on tubulin polymerization in a cell-free system.

#### Materials:

- Purified tubulin proteins (typically from bovine or porcine brain)
- GTP (required for polymerization)
- PEM buffer (80 mM PIPES, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA, pH 6.9)
- **KX2-361** test compound dissolved in DMSO
- Control compounds (e.g., colchicine, paclitaxel)
- Spectrofluorometer with temperature control

#### Methodology:

- Prepare tubulin solution (2-3 mg/mL) in PEM buffer containing 1 mM GTP
- Distribute tubulin solution into pre-warmed cuvettes (37°C)
- Add **KX2-361** at varying concentrations (typically 1-10 μM) or vehicle control (DMSO)
- Immediately monitor turbidity development at 350 nm every 30 seconds for 30-60 minutes
- Calculate polymerization rates and extent of polymerization compared to controls
- Perform morphological verification of microtubule inhibition using electron microscopy

**Expected Results:** **KX2-361** at 5 μM concentration demonstrates significant inhibition of tubulin polymerization compared to vehicle controls, with efficacy comparable to known tubulin inhibitors like colchicine [1] [7].

### Src Kinase Inhibition Assay

**Purpose:** To quantify the inhibitory activity of **KX2-361** against Src kinase.

**Materials:**

- Purified Src kinase enzyme
- Appropriate peptide substrate (e.g., KVEKIGEGTYGVVYK)
- ATP solution
- Detection reagents (e.g., ADP-Glo Kinase Assay or radioisotopic method)
- **KX2-361** test compound in DMSO dilution series
- Positive control inhibitor (e.g., dasatinib)

**Methodology:**

- Prepare reaction mixtures containing Src kinase, substrate, and ATP in appropriate buffer
- Add **KX2-361** at varying concentrations (typically 0-200 nM range)
- Incubate reactions at 30°C for 60 minutes
- Terminate reactions and measure phosphorylated product formation
- Calculate IC50 values from dose-response curves
- Confirm mechanism of action through kinetic studies comparing ATP-competitive inhibitors

**Expected Results:** **KX2-361** demonstrates potent inhibition of Src kinase with IC50 values in the low nanomolar range, showing non-competitive kinetics with respect to ATP [1] [6].

## Orthotopic Glioblastoma Mouse Model

**Purpose:** To evaluate the in vivo efficacy of **KX2-361** against glioblastoma.

**Materials:**

- C57BL/6 mice (immunocompetent) or nude mice (immunocompromised)
- GL261-luciferase glioma cells for tracking
- **KX2-361** formulated for oral administration
- Vehicle control
- Bioluminescence imaging system
- Temozolomide as reference control

**Methodology:**

- Implant GL261-luciferase cells ( $5 \times 10^4$ ) intracranially into anesthetized mice
- Randomize mice into treatment groups 5-7 days post-implantation

- Administer **KX2-361** orally at 20 mg/kg daily or vehicle control
- Monitor tumor growth weekly via bioluminescence imaging
- Assess survival daily and record long-term survivors (>100 days)
- Conduct immunohistochemical analysis of brain sections for mechanistic studies

**Expected Results:** **KX2-361** treatment results in significant survival prolongation with 30-60% long-term survivors in immunocompetent mice, but not in immunocompromised models, indicating immune system involvement in therapeutic efficacy [2] [3].

## Conclusion and Future Directions

**KX2-361** represents a **promising therapeutic candidate** that leverages a **novel dual-inhibition strategy** to combat aggressive malignancies like glioblastoma. Its **unique ability to penetrate the blood-brain barrier** at therapeutically relevant concentrations, combined with its **dual targeting of Src kinase and tubulin polymerization**, positions it as a potential breakthrough for CNS malignancies with limited treatment options.

The **immunomodulatory component** of its mechanism of action, evidenced by its dependence on an intact adaptive immune system for long-term survival benefits, suggests potential for combination with emerging immunotherapies. As clinical development progresses, **KX2-361** may offer new hope for patients with glioblastoma and other solid tumors, particularly those with CNS involvement.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361) - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. KX2-361: a novel orally bioavailable small molecule dual Src ... [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. Kinex Pharmaceuticals Announces First Patient Dosed ... [[biospace.com](https://www.biospace.com)]

4. NCATS Inxight Drugs — KX2-361 BESYLATE [drugs.ncats.io]
5. KX2-361 - Ligands [guidetopharmacology.org]
6. SAR Probing of KX2-391 Provided Analogues With ... [frontiersin.org]
7. KX2-361 (KX-02) | Src/Tubulin Inhibitor | MedChemExpress [medchemexpress.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: KX2-361 as a Dual Src/Tubulin Polymerization Inhibitor]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548108#kx2-361-tubulin-polymerization-inhibitor>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)